1-(4-Methylphenyl)-4-(oxolan-2-ylmethoxy)phthalazine
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Overview
Description
1-(4-Methylphenyl)-4-(oxolan-2-ylmethoxy)phthalazine is a chemical compound that belongs to the phthalazine family Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-4-(oxolan-2-ylmethoxy)phthalazine typically involves the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors, such as phthalic anhydride and hydrazine.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Oxolan-2-ylmethoxy Group: The oxolan-2-ylmethoxy group can be attached through an etherification reaction using oxolan-2-ylmethanol and a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-4-(oxolan-2-ylmethoxy)phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-4-(oxolan-2-ylmethoxy)phthalazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)phthalazine: Lacks the oxolan-2-ylmethoxy group, making it less versatile in certain applications.
4-(Oxolan-2-ylmethoxy)phthalazine: Lacks the 4-methylphenyl group, which may affect its chemical reactivity and biological activity.
Uniqueness
1-(4-Methylphenyl)-4-(oxolan-2-ylmethoxy)phthalazine is unique due to the presence of both the 4-methylphenyl and oxolan-2-ylmethoxy groups, which confer distinct chemical properties and potential applications. This combination of functional groups makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
577762-79-9 |
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Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4-(oxolan-2-ylmethoxy)phthalazine |
InChI |
InChI=1S/C20H20N2O2/c1-14-8-10-15(11-9-14)19-17-6-2-3-7-18(17)20(22-21-19)24-13-16-5-4-12-23-16/h2-3,6-11,16H,4-5,12-13H2,1H3 |
InChI Key |
VFCAAOBNOHGTKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OCC4CCCO4 |
solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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